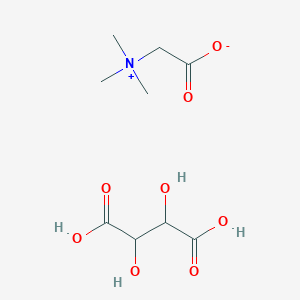![molecular formula C22H27N3O2 B13812533 N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide CAS No. 55707-74-9](/img/structure/B13812533.png)
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmacology, and materials science due to their diverse biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzoic acid, piperidine, and methylamine.
Acylation Reaction: The 4-methylbenzoic acid is first converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acyl chloride is then reacted with methylamine to form the intermediate amide.
Piperidine Substitution: The intermediate amide is further reacted with piperidine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide has various scientific research applications, including:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Pharmacology: The compound can be studied for its interactions with biological targets, such as receptors or enzymes.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide involves its interaction with molecular targets in biological systems. These targets may include receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
55707-74-9 |
|---|---|
Fórmula molecular |
C22H27N3O2 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide |
InChI |
InChI=1S/C22H27N3O2/c1-17-10-12-18(13-11-17)23-22(27)19-8-4-5-9-20(19)24(2)21(26)16-25-14-6-3-7-15-25/h4-5,8-13H,3,6-7,14-16H2,1-2H3,(H,23,27) |
Clave InChI |
JOBYFSLGKZGUKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N(C)C(=O)CN3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


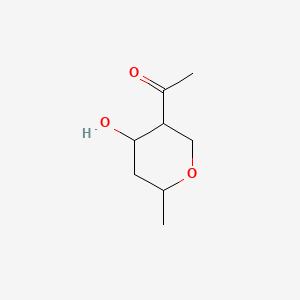
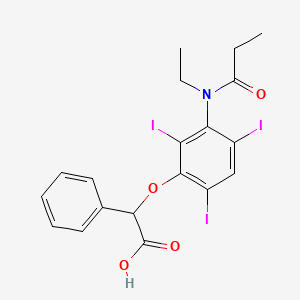
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
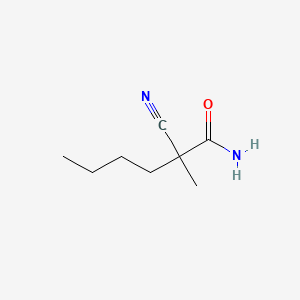
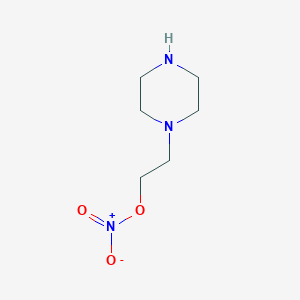
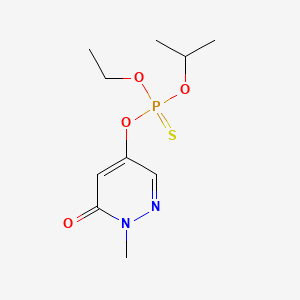


![N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
![Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B13812509.png)
